REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:7](N(CC)CC)[CH3:8].[CH3:14][CH2:15][CH2:16][C:17](=O)[CH2:18][CH2:19][CH3:20].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(O)C.ClCCl>[CH2:7]([O:5][C:4](=[O:6])[CH2:3][CH2:2][NH:1][CH:17]([CH2:18][CH2:19][CH3:20])[CH2:16][CH2:15][CH3:14])[CH3:8] |f:3.4|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2250 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.09 L
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
364 mL
|
Type
|
reactant
|
Smiles
|
CCCC(CCC)=O
|
Name
|
|
Quantity
|
1.65 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 12 L 3-neck flask equipped with a mechanical stirrer and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to <10° C.
|
Type
|
CUSTOM
|
Details
|
kept <15° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CCNC(CCC)CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |